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molecular formula C15H14N2O6 B3043143 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 74936-81-5

2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No. B3043143
M. Wt: 318.28 g/mol
InChI Key: TZDPJNSHSWMCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04472411

Procedure details

In 50 ml of benzene were dissolved 4 g of 2-nitratopropyl acetoacetate, 2.9 g of 3-nitrobenzaldehyde and 0.3 ml of piperidine. The solution was subjected to reflux, extraction, washing, dryness and evaporation of the solvent in the manner described in Example 9 to give a residue, to which 3.5 g of 2-nitratoethyl 3-aminocrotonate was then added. The mixture was treated in the manner described in Example 9 to give a residue, which was then subjected to column chromatography on silica gel (eluted with n-hexane-ethyl acetate=2:1) and recrystallized from ether to obtain 2.1 g of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-nitratoethyl) ester-5-(2-nitratopropyl) ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[N+:8]([C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O)([O-:10])=[O:9].N1CCCCC1.[NH2:25]/[C:26](/[CH3:31])=[CH:27]\[C:28]([O-:30])=[O:29]>C1C=CC=CC=1>[CH3:5][C:3]1[NH:25][C:26]([CH3:31])=[C:27]([C:28]([OH:30])=[O:29])[CH:14]([C:13]2[CH:16]=[CH:17][CH:18]=[C:11]([N+:8]([O-:10])=[O:9])[CH:12]=2)[C:2]=1[C:1]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
N\C(=C/C(=O)[O-])\C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]
Name
Quantity
2.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
dryness and evaporation of the solvent in the manner
CUSTOM
Type
CUSTOM
Details
to give a residue
ADDITION
Type
ADDITION
Details
The mixture was treated in the manner
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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